7-Methoxy-1H-indole-2-carbonitrile
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Overview
Description
7-Methoxy-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indole-2-carbonitrile typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions. Methanesulfonic acid in methanol is often used as the catalyst, and the reaction is carried out under reflux .
Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
7-Methoxy-1H-indole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application, but it generally involves modulation of cellular signaling pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with potential therapeutic applications
Uniqueness: 7-Methoxy-1H-indole-2-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 7-position and the nitrile group at the 2-position make it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-9-4-2-3-7-5-8(6-11)12-10(7)9/h2-5,12H,1H3 |
InChI Key |
GHATYJCXPBTXEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C#N |
Origin of Product |
United States |
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